
3-Hydroxy-2-methoxy-6-methyl-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methoxy-6-methyl-4H-pyran-4-one, also known as Maltol, is a naturally occurring organic compound with the molecular formula C6H6O3. It is commonly found in the bark of larch trees, pine needles, and roasted malt, which gives it its name. Maltol is known for its sweet aroma and is widely used as a flavor enhancer in the food industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Maltol can be synthesized through various methods. One common synthetic route involves the alkaline hydrolysis of streptomycin salts. Another method includes the Maillard reaction, where reducing sugars react with amino acids under heat to produce Maltol as an intermediate .
Industrial Production Methods
Industrially, Maltol is often extracted from natural sources such as beechwood and other wood tars. It can also be synthesized chemically through controlled reactions involving specific reagents and conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Maltol undergoes several types of chemical reactions, including:
Oxidation: Maltol can be oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Maltol can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving Maltol include bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving Maltol include various hydroxylated and methylated derivatives, which have different applications in the food and pharmaceutical industries .
Applications De Recherche Scientifique
Maltol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including its ability to enhance the bioavailability of certain drugs.
Industry: Widely used as a flavor enhancer in food products and as a fragrance in cosmetics.
Mécanisme D'action
Maltol exerts its effects primarily through its ability to chelate metal ions, which enhances its antioxidant properties. It interacts with molecular targets such as metal ions and enzymes involved in oxidative stress pathways. This interaction helps in reducing oxidative damage and protecting cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Maltol: A derivative of Maltol with a similar structure but enhanced flavor properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another compound with similar antioxidant properties but different applications.
Furaneol: A related compound with a similar sweet aroma but different chemical properties.
Uniqueness of Maltol
Maltol is unique due to its strong metal-chelating ability and its widespread use as a flavor enhancer. Its natural occurrence and ease of extraction also make it a preferred choice in various industries .
Propriétés
Numéro CAS |
61403-92-7 |
|---|---|
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
3-hydroxy-2-methoxy-6-methylpyran-4-one |
InChI |
InChI=1S/C7H8O4/c1-4-3-5(8)6(9)7(10-2)11-4/h3,9H,1-2H3 |
Clé InChI |
AMVXPWADTOXKPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(O1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


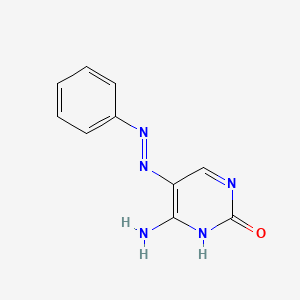
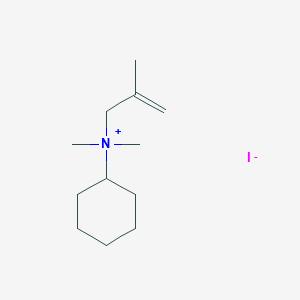
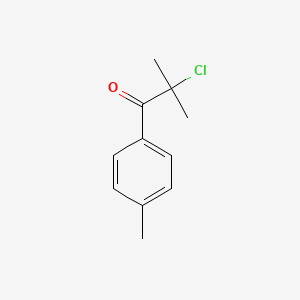

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
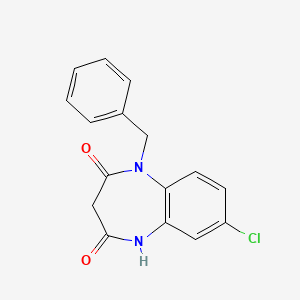

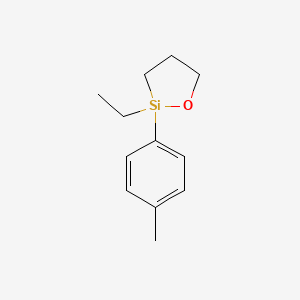


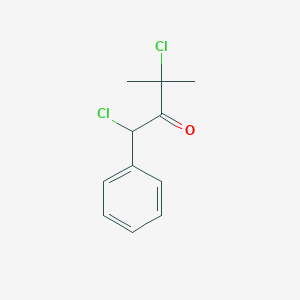

![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)

